molecular formula C15H14O4 B1439821 4-(2,5-Dimethoxyphenyl)benzoic acid CAS No. 925908-56-1

4-(2,5-Dimethoxyphenyl)benzoic acid

Cat. No. B1439821
M. Wt: 258.27 g/mol
InChI Key: OVMKKAINZYHHDR-UHFFFAOYSA-N
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Description

“4-(2,5-Dimethoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C15H14O4 . It has a molecular weight of 258.27 g/mol . The IUPAC name for this compound is 2’,5’-dimethoxy [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “4-(2,5-Dimethoxyphenyl)benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a phenyl ring substituted with two methoxy groups . The InChI code for this compound is 1S/C15H14O4/c1-18-12-7-8-14 (19-2)13 (9-12)10-3-5-11 (6-4-10)15 (16)17/h3-9H,1-2H3, (H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,5-Dimethoxyphenyl)benzoic acid” include a molecular weight of 258.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 258.08920892 g/mol . The topological polar surface area is 55.8 Ų .

Scientific Research Applications

  • Application Summary : Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives have been found to have various applications in medical, industrial, biological, and potential drug industries . These include the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
  • Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

In addition, amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are also found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

In addition, amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are also found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-7-8-14(19-2)13(9-12)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMKKAINZYHHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680726
Record name 2',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxyphenyl)benzoic acid

CAS RN

925908-56-1
Record name 2',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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